molecular formula C15H16FNO B3172281 5-Fluoro-2-(3-isopropylphenoxy)aniline CAS No. 946716-97-8

5-Fluoro-2-(3-isopropylphenoxy)aniline

Cat. No.: B3172281
CAS No.: 946716-97-8
M. Wt: 245.29 g/mol
InChI Key: RNDVIPLSCZYLDC-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3-isopropylphenoxy)aniline is a fluorinated aniline derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. The compound features a phenoxyaniline scaffold, recognized as a privileged structure in drug discovery for its ability to bind to multiple biological targets . The introduction of a fluorine atom is a critical strategy in lead optimization; it can enhance metabolic stability, increase membrane permeability, and fine-tune the lipophilicity and pKa of a molecule, thereby improving its overall pharmacokinetic profile . The isopropylphenoxy moiety contributes to the molecule's steric and electronic properties, allowing researchers to explore structure-activity relationships. This scaffold is of significant value in antimalarial research, as structurally related 2-phenoxybenzamide compounds have demonstrated promising multi-stage activity against Plasmodium falciparum and are investigated to combat artemisinin resistance . Furthermore, such aniline intermediates are key in developing molecular probes and imaging agents, for instance, in synthesizing ligands for the translocator protein (TSPO) used in PET imaging . As a synthetic intermediate, the primary amine and ether linkages provide reactive sites for further functionalization, including amide bond formation or participation in condensation reactions to create complex targets like Schiff bases . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-fluoro-2-(3-propan-2-ylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c1-10(2)11-4-3-5-13(8-11)18-15-7-6-12(16)9-14(15)17/h3-10H,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDVIPLSCZYLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Fluoro-2-(3-isopropylphenoxy)aniline typically involves the following steps:

    Nitration of 3-Isopropylphenol: The starting material, 3-isopropylphenol, undergoes nitration to introduce a nitro group at the ortho position relative to the hydroxyl group.

    Reduction of Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods:

Industrial production of 5-Fluoro-2-(3-isopropylphenoxy)aniline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Fluoro-2-(3-isopropylphenoxy)aniline can undergo oxidation reactions, typically forming quinone derivatives.

    Reduction: The compound can be reduced to form various aniline derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted aniline compounds.

Scientific Research Applications

5-Fluoro-2-(3-isopropylphenoxy)aniline is widely used in scientific research, particularly in the following areas:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and protein modifications.

    Medicine: Research into potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-isopropylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The isopropyl and phenoxy groups contribute to the compound’s overall stability and solubility, facilitating its use in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituent(s) Purity (%) Key Applications/Findings Reference IDs
5-Fluoro-2-(1H-imidazol-1-yl)aniline C₉H₈N₃F 177.17 Imidazole ring at 2-position N/A Fragment screening in Burkholderia studies
5-Fluoro-2-(1-pyrrolidinyl)aniline C₁₀H₁₃FN₂ 180.22 Pyrrolidine group at 2-position 99 Industrial-grade chemical synthesis
5-Fluoro-2-[2-(thiophen-2-yl)ethoxy]aniline C₁₂H₁₂FNOS 237.30 Thiophene-ethoxy chain at 2-position 95 Intermediate in heterocyclic chemistry
5-Fluoro-2-(oxan-2-ylmethoxy)aniline C₁₂H₁₆FNO₂ 237.26 Tetrahydropyran-methoxy group N/A Computational studies (logD = 2.5)
5-Fluoro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline C₁₁H₁₂FN₃O 221.24 Pyrazole-methoxy group 95 Storage at +4°C; building block in drug design
5-Fluoro-N-methyl-N-phenyl-2-(phenylselanyl)aniline (regioisomer) C₁₉H₁₇FNSe 362.30 Selenium-containing substituent N/A Aminoselenation reactions

Key Comparative Insights

Electronic and Steric Effects
  • These features may improve binding affinity in biological targets.
  • The thiophene-ethoxy substituent () introduces sulfur, which can alter electronic density and redox properties. This compound’s higher molecular weight (237.30) may impact solubility in polar solvents.
  • The tetrahydropyran-methoxy analog () exhibits a logD of 2.5, suggesting moderate lipophilicity, which could influence membrane permeability in drug candidates.

Biological Activity

5-Fluoro-2-(3-isopropylphenoxy)aniline is an organic compound that has garnered attention in pharmacological and biochemical research due to its potential biological activities. This detailed article focuses on its synthesis, biological mechanisms, and various applications, supported by relevant data and case studies.

Chemical Structure and Properties

Molecular Formula: C15H16FNO
Molecular Weight: 245.3 g/mol
CAS Number: 946716-97-8

The compound features a fluorine atom and an isopropylphenoxy group, which are significant for its biological interactions. The structural characteristics contribute to its solubility and reactivity, influencing its pharmacokinetic properties.

Synthesis

5-Fluoro-2-(3-isopropylphenoxy)aniline can be synthesized through various methods, typically involving the following steps:

  • Nitration of Phenol Derivatives: Starting with 3-isopropylphenol, nitration introduces a nitro group.
  • Reduction to Aniline: The nitro group is then reduced to an amino group, yielding the aniline derivative.
  • Fluorination: Finally, fluorination introduces the fluoro substituent at the desired position.

The biological activity of 5-Fluoro-2-(3-isopropylphenoxy)aniline is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to exhibit:

  • Enzyme Inhibition: The compound acts as an inhibitor of fatty acid synthase (FAS), which is crucial in lipid biosynthesis. Inhibiting this enzyme can disrupt the growth of certain pathogens, particularly in malaria treatment .
  • Antimicrobial Properties: Studies indicate that similar compounds exhibit antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

  • Antimalarial Activity:
    A study identified derivatives of compounds similar to 5-Fluoro-2-(3-isopropylphenoxy)aniline as effective against Plasmodium falciparum, with IC50 values ranging from 1.7 to 3.0 µM . This highlights its potential as a lead compound for antimalarial drug development.
  • Cell Viability and Toxicity:
    In vitro assays have demonstrated that certain derivatives maintain high selectivity indices (SI) when tested against human cell lines (e.g., HeLa cells), indicating low toxicity while effectively inhibiting target pathogens .

Data Summary

CompoundIC50 (µM)CC50 (µM)Selectivity Index (SI)
5-Fluoro-2-(3-isopropylphenoxy)aniline1.7>172.6ND
Other derivatives22.0 ± 0.5105.44.8
Another derivative32.6 ± 1.7127.93.9

Notes:

  • IC50 refers to the concentration required to inhibit 50% of the target enzyme or pathogen.
  • CC50 refers to the concentration causing cytotoxicity in human cell lines.
  • SI is calculated as CC50/IC50, indicating the therapeutic window.

Q & A

Q. What are the established synthetic routes for 5-Fluoro-2-(3-isopropylphenoxy)aniline, and what key reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (NAS) between 3-isopropylphenol and 5-fluoro-2-nitroaniline (or a halogenated precursor), followed by nitro group reduction. Key steps include:
  • NAS reaction : Use a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) at 80–120°C for 12–24 hours .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (e.g., Fe/HCl) converts the nitro group to an amine .
  • Purification : Column chromatography (hexane/ethyl acetate) isolates the product. Yield optimization requires careful control of stoichiometry, temperature, and catalyst loading .

Q. How is the molecular structure of 5-Fluoro-2-(3-isopropylphenoxy)aniline characterized experimentally?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., fluorine-induced splitting in aromatic protons) .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
  • IR spectroscopy : Detect amine (–NH₂) and ether (–O–) functional groups .
  • X-ray crystallography (if crystalline): Resolve spatial arrangement of the isopropylphenoxy group and fluorine atom .

Q. What are the primary chemical reactivity patterns of this compound under standard laboratory conditions?

  • Methodological Answer :
  • Electrophilic substitution : The electron-rich aniline ring undergoes nitration or halogenation at specific positions dictated by directing effects of –NH₂ and –O– groups .
  • Oxidation : The amine group may oxidize to nitroso or nitro derivatives under strong oxidizing agents (e.g., KMnO₄) .
  • Derivatization : The –NH₂ group can be acylated or sulfonylated to modify solubility or biological activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?

  • Methodological Answer :
  • Perform 2D NMR (COSY, HSQC) to assign overlapping signals caused by fluorine’s deshielding effects .
  • Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .
  • Verify purity via HPLC-MS to rule out byproducts or residual solvents .

Q. What strategies optimize regioselectivity during functionalization of the aniline ring?

  • Methodological Answer :
  • Protecting groups : Temporarily block the –NH₂ group (e.g., acetylation) to direct electrophiles to the para position of the phenoxy substituent .
  • Metal catalysis : Use palladium-mediated C–H activation to target specific positions .
  • Solvent effects : Polar solvents enhance NAS at electron-deficient sites .

Q. How does the isopropylphenoxy group influence thermal stability and aggregation behavior?

  • Methodological Answer :
  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures under nitrogen/air atmospheres .
  • Differential scanning calorimetry (DSC) : Identify phase transitions or melting points influenced by steric hindrance from the isopropyl group .
  • Dynamic light scattering (DLS) : Assess aggregation in solution, which may correlate with bioavailability in biological studies .

Q. What computational approaches predict binding affinities of this compound to biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Molecular docking (AutoDock, Glide) : Simulate interactions with active sites of target proteins (e.g., kinases) using the fluorine atom as a hydrogen-bond acceptor .
  • MD simulations : Evaluate stability of ligand-receptor complexes over time .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with experimental IC₅₀ values .

Q. How can researchers address low yields in large-scale synthesis of this compound?

  • Methodological Answer :
  • Flow chemistry : Improve heat/mass transfer for NAS and reduction steps .
  • Catalyst screening : Test alternatives to Pd-C (e.g., Raney Ni) for cost-effective hydrogenation .
  • Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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